磷酸可待因半水合物

描述

磷酸可待因是一种阿片类镇痛药,源自鸦片罂粟植物,学名为罂粟。它主要用于止痛、止咳和抗腹泻。 磷酸可待因的效力低于吗啡,但具有相似的药理特性,使其成为治疗轻度至中度疼痛的有效药物 .

科学研究应用

磷酸可待因在科学研究中有着广泛的应用:

化学: 用作分析化学中的参考标准,用于开发检测和定量方法。

生物学: 研究其对中枢神经系统的影响及其与阿片受体的相互作用。

医学: 广泛研究其镇痛、止咳和抗腹泻的特性。它也用于与疼痛管理和阿片类药物依赖相关的研究。

工业: 用于配制各种医药产品,包括止痛药和止咳糖浆 .

作用机制

磷酸可待因通过与中枢神经系统中的 μ-阿片受体结合来发挥作用。这种结合导致神经元超极化,抑制伤害性神经递质的释放,从而产生镇痛作用。可待因也会代谢成吗啡,这也有助于其镇痛作用。 疼痛感知的调节和疼痛耐受性的提高是由于神经元兴奋性降低 .

类似化合物:

吗啡: 比磷酸可待因更有效,用于治疗剧烈疼痛。

二氢可待因: 与磷酸可待因类似,但药代动力学特征略有不同。

曲马多: 具有双重作用机制的合成阿片类药物,效力低于磷酸可待因。

独特性: 磷酸可待因在治疗轻度至中度疼痛的疗效和安全性方面独树一帜。 与吗啡相比,其较低的效力降低了严重副作用和依赖的风险,使其成为某些患者群体的首选 .

生化分析

Biochemical Properties

Codeine phosphate hemihydrate interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .

Cellular Effects

Codeine phosphate hemihydrate has various effects on different types of cells and cellular processes. It influences cell function by increasing the threshold for pain without impairing consciousness or altering other sensory functions . It also reduces the anxiety and stress caused by pain .

Molecular Mechanism

The mechanism of action of Codeine phosphate hemihydrate is thought to be mediated through the agonism of opioid receptors, particularly the mu-opioid receptors . The antitussive effect does not appear to be related to the binding of traditional opiate receptors (mu and kappa) .

Temporal Effects in Laboratory Settings

Codeine phosphate hemihydrate forms three hydrates and two anhydrates . The sesquihydrate and hemihydrate, which differ by one water molecule, are stable at room temperature . Upon heating, the sesquihydrate transforms into an unstable monohydrate, which subsequently converts into the hemihydrate .

Dosage Effects in Animal Models

The effects of Codeine phosphate hemihydrate vary with different dosages in animal models . Adverse reactions, especially in cats, are exhibited as excitement, muscular spasms, convulsions, respiratory depression, sedation, and constipation .

Metabolic Pathways

Codeine phosphate hemihydrate is involved in various metabolic pathways . It is primarily metabolised by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .

Transport and Distribution

Codeine phosphate hemihydrate is distributed to the breast milk so should not be used for breastfeeding mothers . It is transported and distributed within cells and tissues .

准备方法

合成路线和反应条件: 磷酸可待因由从鸦片罂粟中提取的可待因合成。合成过程包括将吗啡甲基化以生成可待因。反应通常使用碘甲烷和碳酸钾等碱性物质在回流条件下进行。 然后将所得可待因与磷酸反应形成磷酸可待因 .

工业生产方法: 磷酸可待因的工业生产涉及从鸦片罂粟中大规模提取可待因,然后将其转化为磷酸可待因。 该过程包括纯化步骤,以确保去除杂质并生产药用级磷酸可待因 .

反应类型:

氧化: 磷酸可待因可以发生氧化生成可待因酮。

还原: 磷酸可待因的还原可以生成二氢可待因。

常用试剂和条件:

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 钯碳(Pd/C)等催化剂,在氢气存在下。

主要产物:

氧化: 可待因酮。

还原: 二氢可待因。

取代: 吗啡

相似化合物的比较

Morphine: More potent than codeine phosphate, used for severe pain.

Dihydrocodeine: Similar to codeine phosphate but with a slightly different pharmacokinetic profile.

Tramadol: A synthetic opioid with a dual mechanism of action, less potent than codeine phosphate.

Hydrocodone: More potent than codeine phosphate, used for moderate to severe pain

Uniqueness: Codeine phosphate is unique in its balance of efficacy and safety for treating mild to moderate pain. Its lower potency compared to morphine reduces the risk of severe side effects and dependence, making it a preferred choice for certain patient populations .

属性

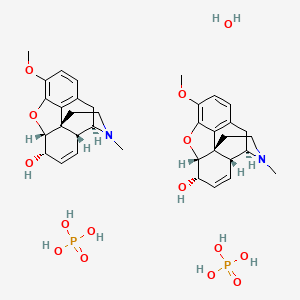

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSZLDSPXIWGFO-BLOJGBSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-57-3 (Parent) | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20904612 | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52-28-8, 41444-62-6 | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 to 455 °F (decomposes) (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Codeine Phosphate exert its analgesic effects?

A1: Codeine Phosphate is an opioid analgesic that provides pain relief by binding to opioid receptors in the central nervous system (CNS). [] These receptors are also found in other parts of the body, leading to a variety of therapeutic and side effects. [] While Codeine Phosphate itself has a relatively low affinity for these receptors, it is metabolized in the liver to morphine, which is a more potent opioid agonist. [, ]

Q2: What is the relative potency of Codeine Phosphate compared to morphine?

A2: Codeine Phosphate possesses approximately one-sixth the analgesic activity of morphine. []

Q3: Can you elaborate on the role of different opioid receptor subtypes in mediating the effects of Codeine Phosphate?

A3: While the provided research primarily focuses on Codeine Phosphate's interaction with opioid receptors in general, it doesn't delve into the specific roles of different opioid receptor subtypes (mu, delta, kappa). Further research is needed to elucidate the contribution of each subtype to the overall pharmacological profile of Codeine Phosphate.

Q4: What is the molecular formula and weight of Codeine Phosphate Hemihydrate?

A4: The molecular formula of Codeine Phosphate Hemihydrate is C18H24NO7P • 0.5H2O. Its molecular weight is 406.37 g/mol. [, ]

Q5: Is there any spectroscopic data available to characterize Codeine Phosphate Hemihydrate?

A5: Yes, vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been employed to characterize different solid forms of Codeine Phosphate, including the hemihydrate. [] These techniques provide valuable information about the functional groups and molecular vibrations within the compound, aiding in its identification and analysis.

Q6: What is known about the stability of Codeine Phosphate in different formulations?

A6: Codeine Phosphate has been incorporated into various formulations, including syrups, tablets, and sustained-release capsules, to optimize its delivery and therapeutic effect. [, , ] Research indicates that Codeine Phosphate 3mg/mL in Ora-Sweet syrup vehicle remains stable in amber polyethylene terephthalate bottles and amber polyethylene oral syringes for at least 98 days when stored at 22-25 degrees Celsius and protected from light. []

Q7: Are there any known compatibility issues with Codeine Phosphate in pharmaceutical formulations?

A7: While the provided research doesn't highlight specific compatibility issues, it emphasizes the importance of careful formulation development to ensure the stability and efficacy of Codeine Phosphate-containing medications. [] Factors like pH, excipients, and storage conditions can influence the stability of the drug substance and the final product.

Q8: How is Codeine Phosphate metabolized in the body?

A8: Codeine Phosphate undergoes O- and N-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to produce morphine and norcodeine. [] These metabolites, along with Codeine Phosphate itself, are excreted mainly through the kidneys, primarily as conjugates with glucuronic acid. []

Q9: What is the typical elimination half-life of Codeine Phosphate?

A9: Following oral administration of 60 mg Codeine Phosphate, the mean β-phase elimination half-life ranged from 2.4 to 2.9 hours in healthy volunteers. []

Q10: Does the co-administration of other drugs affect the pharmacokinetics of Codeine Phosphate?

A10: While the provided research doesn't extensively explore drug interactions, it's important to note that substances influencing CYP2D6 activity, such as enzyme inhibitors or inducers, can potentially alter the metabolism and clearance of Codeine Phosphate. []

Q11: What analytical techniques are commonly employed for the quantification of Codeine Phosphate?

A11: Several analytical methods have been developed and validated for the determination of Codeine Phosphate in various matrices. High-performance liquid chromatography (HPLC) [, , , ] coupled with different detectors like UV, PDA, or mass spectrometry is frequently used due to its high sensitivity and selectivity. Other techniques, such as UV spectrophotometry, derivative spectrophotometry, and chemiluminescence, have also been explored for Codeine Phosphate analysis. [, , , ]

Q12: How is the quality of Codeine Phosphate-containing products ensured during manufacturing?

A12: Quality control and assurance play a crucial role in maintaining the safety and efficacy of pharmaceutical products. This involves adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the production process. Analytical methods used for quality control are validated to ensure accuracy, precision, and specificity in determining Codeine Phosphate content and ensuring product quality. [, ]

Q13: What are some known adverse effects associated with Codeine Phosphate use?

A13: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that Codeine Phosphate, as an opioid, can lead to adverse effects like constipation, nausea, drowsiness, and respiratory depression, particularly at higher doses or with prolonged use. [, ]

Q14: Are there any specific safety concerns regarding Codeine Phosphate use in certain patient populations?

A14: Although detailed safety information is outside the scope of this scientific Q&A, it's crucial to highlight that Codeine Phosphate dosage adjustments might be necessary for patients with renal impairment, as impaired kidney function can affect drug clearance. [] Additionally, caution is advised when prescribing Codeine Phosphate to individuals with respiratory diseases, as it can potentially exacerbate breathing difficulties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。